
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one is a chemical compound known for its unique structural properties and reactivity. This compound contains a trifluoromethylsulfonyloxy group attached to a dihydrofuranone ring, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one typically involves the introduction of the trifluoromethylsulfonyloxy group to a dihydrofuranone precursor. One common method involves the reaction of 2,5-dihydrofuran-2-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The dihydrofuranone ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dihydrofuranones, while oxidation reactions may produce corresponding sulfoxides or sulfones.
Applications De Recherche Scientifique
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyloxy group acts as a leaving group, facilitating substitution and addition reactions. The dihydrofuranone ring provides a stable scaffold for various chemical transformations. Molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different reactivity and applications.
Trifluoromethylbenzenes: A class of compounds with similar trifluoromethyl groups but different core structures.
Sulfonyl Fluorides: Compounds with sulfonyl fluoride groups that exhibit unique stability and reactivity.
Uniqueness
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one is unique due to its combination of the trifluoromethylsulfonyloxy group and the dihydrofuranone ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C5H3F3O5S |
|---|---|
Poids moléculaire |
232.14 g/mol |
Nom IUPAC |
(5-oxo-2H-furan-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C5H3F3O5S/c6-5(7,8)14(10,11)13-3-1-4(9)12-2-3/h1H,2H2 |
Clé InChI |
IYRSYOOKXHXRHG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)O1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


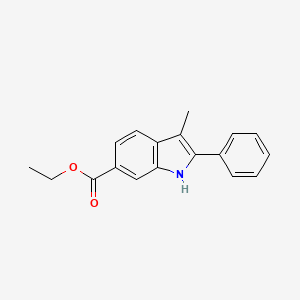


![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
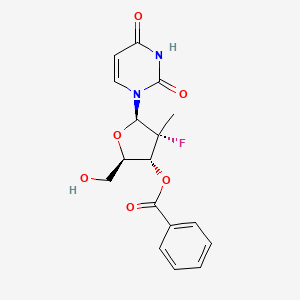
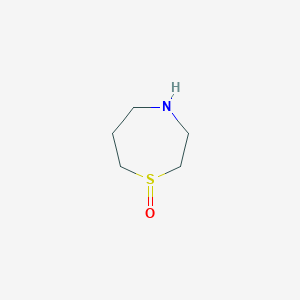



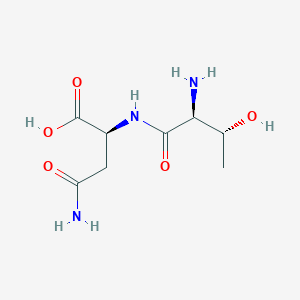
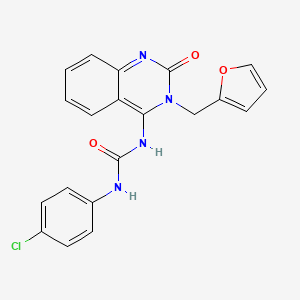
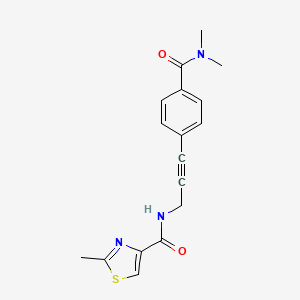
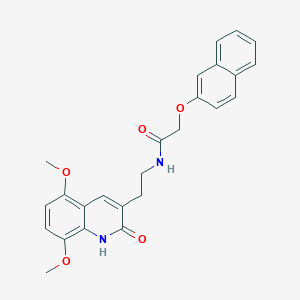
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)
